![molecular formula C16H14FN5O2 B2916356 6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 893366-86-4](/img/structure/B2916356.png)
6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione can be achieved through a hexadehydro-Diels–Alder (HDDA) domino reaction. Various substituted tetraynes and imidazole derivatives are coupled in this process, leading to the formation of three new C–C bonds and two new C aryl–O bonds. The reaction proceeds intramolecularly and intermolecularly, resulting in the desired multifunctionalized isoindole-1,3-dione core .
Molecular Structure Analysis
The molecular structure of this compound consists of a purine ring fused with an imidazole ring. The fluorophenyl group is attached to one of the carbon atoms in the imidazole ring. The overall arrangement of atoms and bonds contributes to its unique properties and potential biological activity .
Chemical Reactions Analysis
- Oxidation by Oxygen : The final step involves oxidation to yield the multifunctionalized isoindole-1,3-dione product .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which shares a similar core structure to the compound , synthesized and evaluated serotonin receptor affinity and phosphodiesterase inhibitor activity. This research highlights the compound's potential application in neuroscience, specifically as a lead compound for antidepressant and/or anxiolytic application. This indicates the possibility of 6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione in mental health research (Zagórska et al., 2016).
Optical Properties and Photostability
Ozturk et al. (2012) synthesized Y-shaped fluorophores with an imidazole core, demonstrating these compounds' intense emission maxima and excellent photostability. This suggests potential applications in materials science, particularly in developing new fluorescent materials for imaging and sensing applications (Ozturk et al., 2012).
Colorimetric and Fluorescence Sensing
Peng et al. (2005) explored derivatives of phenyl-1H-anthra[1,2-d]imidazole-6,11-dione for colorimetric and ratiometric fluorescent chemosensors for fluoride. This research uncovers the compound's potential application in environmental monitoring and analytical chemistry, specifically for detecting fluoride ions in various samples (Peng et al., 2005).
Molecular Stability and Reactivity
Hobbs et al. (2010) studied the stability and structure of N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. The research into the molecular stability and reactivity of such compounds can inform the design of catalysts and reactive intermediates in organic synthesis, providing insights into the reactivity of 6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione (Hobbs et al., 2010).
properties
IUPAC Name |
6-(3-fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-5-10(17)7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJHCZIKQZOSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)F)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

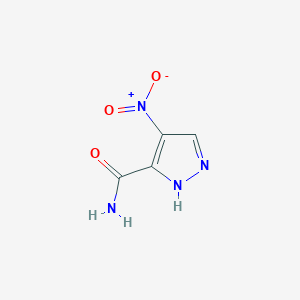
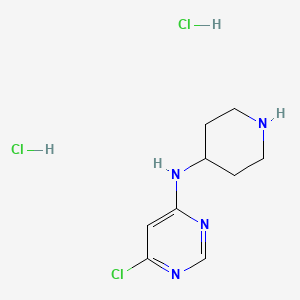
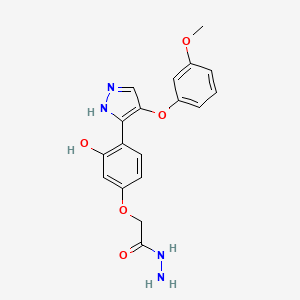
![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)
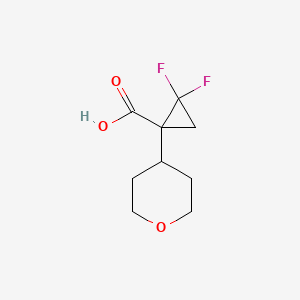
![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)
![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)
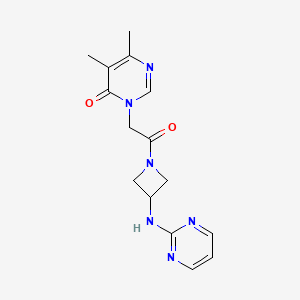
![(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid](/img/structure/B2916295.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)